![molecular formula C16H13F2NO4S2 B2587301 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2380063-14-7](/img/structure/B2587301.png)
2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, thiophene, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the hydroxyethyl group: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or reagent in various biological assays.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-difluorobenzoic acid: Shares the difluorobenzene core but lacks the furan, thiophene, and sulfonamide groups.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings but differs in the core structure and functional groups.
Uniqueness
2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of fluorinated benzene, furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties not found in simpler analogues.
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S2/c17-11-3-1-4-12(18)16(11)25(21,22)19-8-13(20)15-7-10(9-24-15)14-5-2-6-23-14/h1-7,9,13,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBFNUILBPTCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

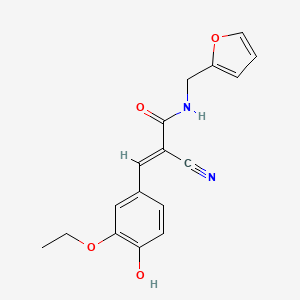
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)
![5-Fluoro-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2587222.png)
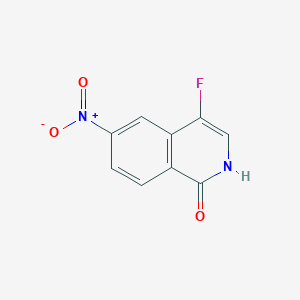
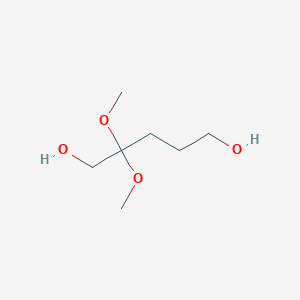
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2587227.png)
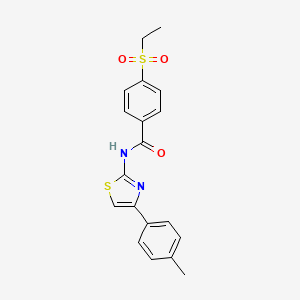
![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2587236.png)
![2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587238.png)
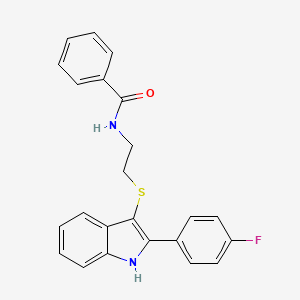
![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)
